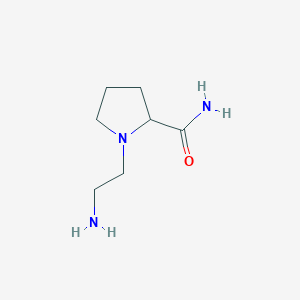
1-(2-Aminoethyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)pyrrolidine-2-carboxamide is a heterocyclic compound that features a pyrrolidine ring substituted with an aminoethyl group and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with aminoethyl reagents under controlled conditions. One common method includes the hydrogenation of 1-(2-cyanoethyl)pyrrolidine in the presence of a catalyst such as Raney nickel, followed by the addition of ammonia or an amine to form the carboxamide group .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Aminoethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenated compounds or alkylating agents are typically used in the presence of a base.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrrolidine compounds.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparación Con Compuestos Similares
Pyrrolidine: A simpler structure without the aminoethyl and carboxamide groups.
Proline: An amino acid with a similar pyrrolidine ring but different functional groups.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Uniqueness: 1-(2-Aminoethyl)pyrrolidine-2-carboxamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H15N3O |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H15N3O/c8-3-5-10-4-1-2-6(10)7(9)11/h6H,1-5,8H2,(H2,9,11) |
Clave InChI |
HXRJVAKHIPRYSJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)CCN)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


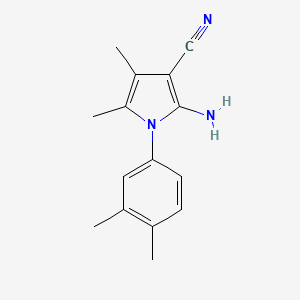
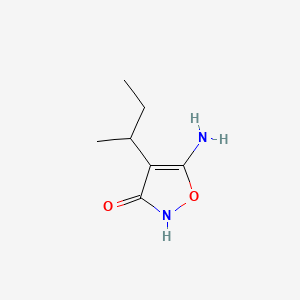

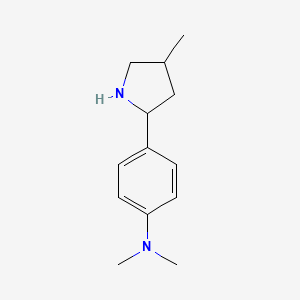
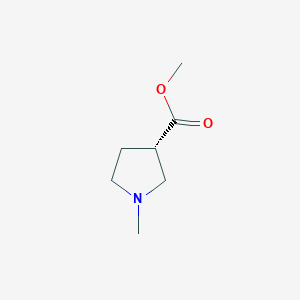

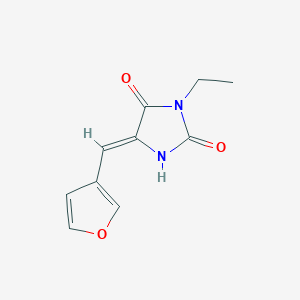
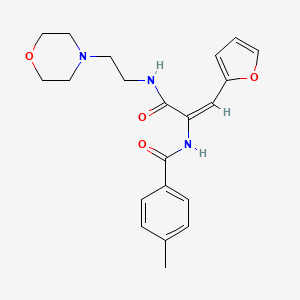
![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
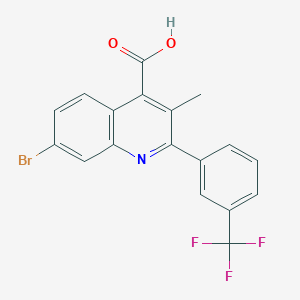
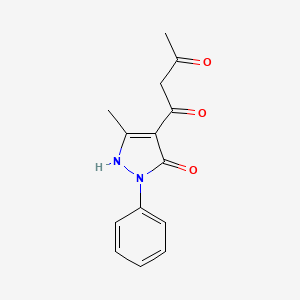
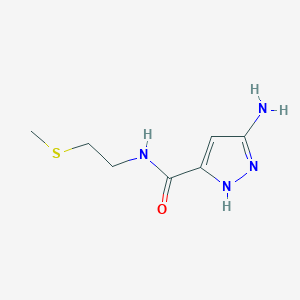
![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)
